5-Chloro-2-methylpentan-2-ol
Description
5-Chloro-2-methylpentan-2-ol (C₆H₁₃ClO) is a tertiary alcohol featuring a chlorine substituent on the fifth carbon and a methyl group on the second carbon. Its structure imparts unique physicochemical properties, such as reduced polarity compared to primary alcohols and increased stability due to steric hindrance around the hydroxyl group.
This compound is likely utilized as an intermediate in organic synthesis, particularly in pharmaceuticals or agrochemicals, where chlorinated alcohols serve as precursors for further functionalization. Safety considerations for handling chlorinated alcohols, including skin and eye protection, align with protocols for similar compounds like 1-Chloro-2-methyl-2-propanol .
Properties
Molecular Formula |
C6H13ClO |
|---|---|
Molecular Weight |
136.62 g/mol |
IUPAC Name |
5-chloro-2-methylpentan-2-ol |
InChI |
InChI=1S/C6H13ClO/c1-6(2,8)4-3-5-7/h8H,3-5H2,1-2H3 |
InChI Key |
UUPHSTXWKCEQHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCCl)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
(a) 5-Chloro-2-phenylpentan-2-ol (C₁₁H₁₅ClO)
- Structure : Features a phenyl group instead of a methyl group at the second carbon.
- Properties: Higher molecular weight (198.69 g/mol vs. 136.62 g/mol for 5-Chloro-2-methylpentan-2-ol) due to the aromatic substituent. Reduced solubility in water compared to aliphatic analogs, as noted by the absence of polar groups in the phenyl ring . NMR data (δ 1.51 ppm for methyl groups, δ 7.15–7.36 ppm for aromatic protons) highlights distinct electronic environments compared to purely aliphatic analogs .
(b) 1-Chloro-2-methyl-2-propanol (C₄H₉ClO)
- Structure: Shorter carbon chain (propanol vs. pentanol) but similar tertiary alcohol configuration.
- Properties :
(c) 5-Amino-4-methylpentan-2-ol (C₆H₁₅NO)
- Structure: Amino group replaces the chlorine at position 3.
- Properties: Increased polarity due to the amino group, enhancing water solubility and hydrogen-bonding capacity. Molecular weight (117.19 g/mol) is lower than this compound, but the amino group introduces basicity .
Physicochemical Properties
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